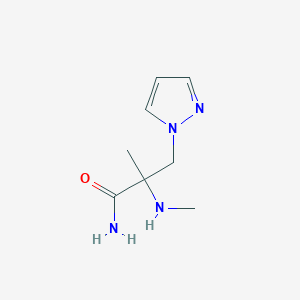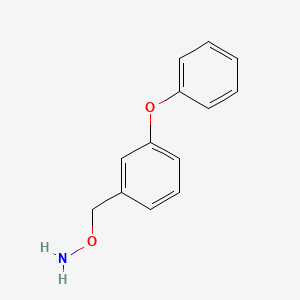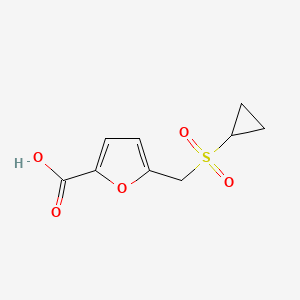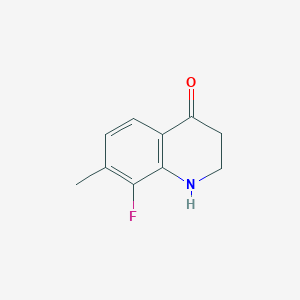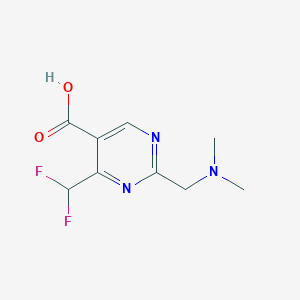
4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2 It is a pyrimidine derivative, characterized by the presence of difluoromethyl and dimethylamino groups attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of a pyrimidine derivative with difluoromethylating agents under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and dimethylamino groups play a crucial role in binding to these targets, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid
- 4-(Chloromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid
- 4-(Bromomethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-((dimethylamino)methyl)pyrimidine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H11F2N3O2 |
|---|---|
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11F2N3O2/c1-14(2)4-6-12-3-5(9(15)16)7(13-6)8(10)11/h3,8H,4H2,1-2H3,(H,15,16) |
Clave InChI |
YYZFSDYSYZHQLR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=NC=C(C(=N1)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


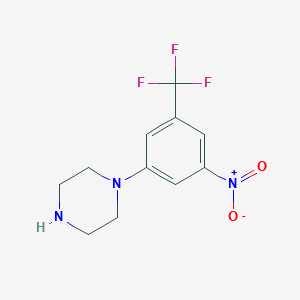
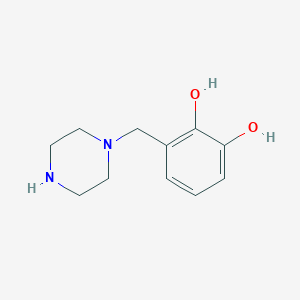
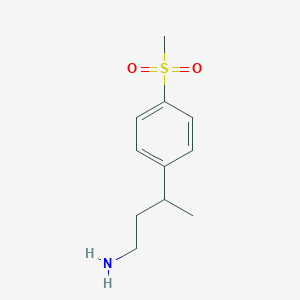
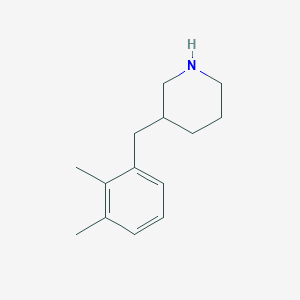

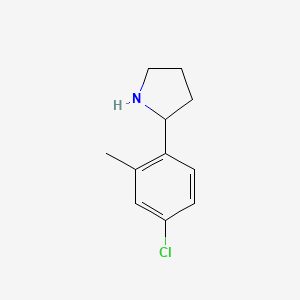
![1-(Carboxylatomethyl)-4-[(1-methyl-1,4-dihydroquinolin-4-ylidene)methyl]quinolin-1-ium](/img/structure/B15310729.png)
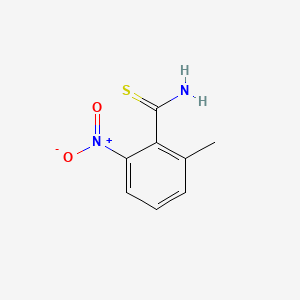
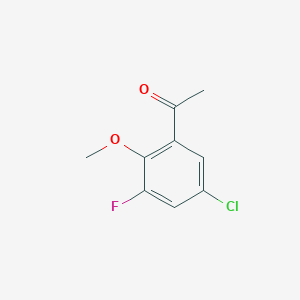
![3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile](/img/structure/B15310745.png)
